

Solutol HS-15 in Modern Pharmaceutics: A Technical Guide to Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Solutol HS-15	
Cat. No.:	B10799355	Get Quote

Solutol® HS-15 (now commercially known as Kolliphor® HS 15) is a non-ionic surfactant that has become an indispensable tool in pharmaceutical formulation development over the past few decades.[1] Chemically, it is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol (PEG).[2][3][4] This unique composition, resulting from the reaction of 12-hydroxystearic acid with polyethylene glycol, imparts amphiphilic properties, making it an exceptional solubilizer and emulsifying agent.[1][5] It is particularly valued for its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), which are increasingly common in the drug development pipeline.[1][6] This technical guide provides an in-depth review of the core applications, experimental methodologies, and functional mechanisms of **Solutol HS-15** in pharmaceutics.

Physicochemical Properties

Solutol HS-15 is characterized by a set of distinct physicochemical properties that underpin its functionality as a pharmaceutical excipient. Its amphiphilic nature allows it to form micelles in aqueous media above a certain concentration, known as the critical micelle concentration (CMC).[7] These micelles, typically 13-14 nm in size, can encapsulate lipophilic drug molecules within their hydrophobic core, thereby increasing the drug's apparent solubility in aqueous environments.[2][7]



Property	Value	Reference
Synonyms	Kolliphor® HS 15, Polyoxyl 15 Hydroxystearate, Macrogol 660 hydroxystearate	[1][5]
Composition	~70% polyglycol mono- and diesters of 12-hydroxystearic acid, ~30% free PEG	[2][3][4]
Chemical Formula	C20H40O4 (for the monomeric unit)	[5]
CAS Number	61909-81-7	[5]
HLB Value	~16	[1]
Critical Micelle Conc. (CMC)	0.06 - 0.1 mM (in biologically relevant media)	[1][2][7]
Micelle Hydrodynamic Radius	11 - 15 nm	[1]

Core Applications in Pharmaceutical Formulations

The versatility of **Solutol HS-15** allows for its use across a wide range of drug delivery systems and administration routes, including oral, parenteral, and ophthalmic formulations.[1][5][8]

Solubility and Bioavailability Enhancement

The primary application of **Solutol HS-15** is to improve the solubility and subsequent oral bioavailability of Biopharmaceutical Classification System (BCS) Class II and IV drugs.[7][9] Its high hydrophilic-lipophilic balance (HLB) and low CMC make it a highly efficient solubilizer. By incorporating poorly soluble drugs into micelles, **Solutol HS-15** increases the dissolution rate, which is often the rate-limiting step for absorption.[9][10]



Drug	BCS Class	Fold Increase in Solubility/Diss olution	Formulation Type	Reference
Pioglitazone HCl	Class II	~33-fold increase in solubility	Solid Dispersion	[11][12]
Ritonavir	Class II	13.57-fold increase in solubility	Solid Inclusion Complex	[10]
Genistein	-	Markedly enhanced solubility and bioavailability	Mixed Micelles	[13]
Baicalein	-	3.02-fold increase in relative oral bioavailability	Mixed Micelles	[14]
Paclitaxel	-	Enhanced aqueous solubility	Micelles	[2]

Advanced Drug Delivery Systems

Solutol HS-15 is a key component in various nano-sized drug delivery systems designed to improve drug stability, targeting, and release profiles.

Micelles and Mixed Micelles: It readily forms micelles that can be loaded with hydrophobic drugs.[2] It is also frequently combined with other polymers like Soluplus® or Pluronics to form mixed micelles.[8][13] These systems can offer higher drug loading, greater stability, and sustained release characteristics.[13] For instance, a mixed micelle system of Solutol HS-15 and Poloxamer 188 was shown to significantly improve the oral bioavailability of baicalein.[14]



- Solid Dispersions: By preparing solid dispersions, the crystalline drug is converted into a
 more amorphous and higher-energy state, which, combined with the surfactant properties of
 Solutol HS-15, significantly enhances drug dissolution.[9][15] Solid dispersions of
 pioglitazone HCl with Solutol HS-15 resulted in a four-fold increase in bioavailability
 compared to the pure drug.[9]
- Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS): Solutol HS-15 is used as a surfactant in these lipid-based formulations, which spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][6]
- Lipid Nanocapsules (LNCs): It serves as an emulsifying agent in the formulation of LNCs, which are nanocarriers for lipophilic molecules.[16]

Permeability Enhancement

Beyond its solubilizing effects, **Solutol HS-15** actively enhances drug permeability across mucosal epithelia, such as in the intestine.[2] This is achieved through several mechanisms:

- Inhibition of P-glycoprotein (P-gp): It acts as an inhibitor of the P-gp efflux pump, a protein that actively transports drugs out of cells, thereby reducing their absorption.[2]
- Opening of Tight Junctions: It can modulate the tight junctions between epithelial cells, increasing paracellular transport.[2] This mechanism involves the redistribution of actin filaments due to membrane perturbation.[2]

This dual action of enhancing solubility and permeability makes **Solutol HS-15** particularly effective for improving the oral delivery of challenging drug compounds.

Experimental Protocols

Reproducibility in pharmaceutical development is critical. The following sections provide detailed methodologies for common experimental procedures involving **Solutol HS-15**.

Protocol for Preparation of Mixed Micelles (Organic Solvent Evaporation Method)



This protocol is adapted from a study on genistein-loaded mixed mixelles.[4][13]

- Dissolution: Combine Solutol HS-15 and a co-polymer (e.g., Pluronic F127) at a
 predetermined ratio with a defined amount of the active pharmaceutical ingredient (e.g.,
 genistein). Dissolve the mixture in ethanol at 50°C with constant stirring until a transparent
 solution is obtained.[4][13]
- Film Formation: Transfer the solution to a round-bottomed flask. Remove the ethanol using a rotary evaporator under reduced pressure at 50°C until a thin, uniform film is formed on the flask wall.[4][13]
- Hydration: Add deionized water to the flask and shake until the film is fully hydrated and a transparent micellar solution is formed.[4][13]
- Purification: To remove any unincorporated drug, filter the solution through a 0.22-μm microporous membrane.[13]

Protocol for Preparation of an Injectable Microemulsion

This method was developed for the parenteral delivery of the antagonist SNAP 37889.[17]

- Vehicle Preparation: Prepare a 30% (w/v) solution of Solutol HS-15 in a sodium phosphate buffer (0.01 M, pH 7.4).[17]
- Trituration: In a smooth glass mortar, add the active pharmaceutical ingredient (SNAP 37889) and the Solutol HS-15 vehicle. Triturate with a pestle until a homogenous paste is formed.[17]
- Dissolution: Add the paste to the remaining volume of the sodium phosphate buffer at room temperature.[17]
- Homogenization: Vortex the mixture vigorously until the paste is completely dissolved.[17]
- Degassing: Let the resulting microemulsion stand for 20 minutes to allow any entrapped air bubbles to dissipate.[17]



Protocol for Determination of Critical Micelle Concentration (CMC)

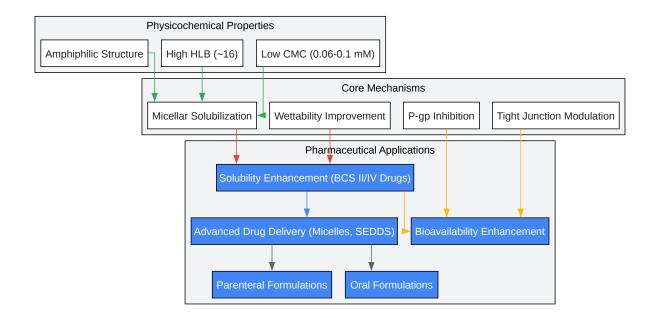
The pyrene 1:3 ratio normalization assay is a standard method for determining the CMC of surfactants.[7]

- Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
- Sample Preparation: Prepare a series of **Solutol HS-15** solutions in the desired aqueous medium (e.g., deionized water, PBS) with concentrations spanning the expected CMC.
- Pyrene Incorporation: Add a small aliquot of the pyrene stock solution to each Solutol HS-15 solution, ensuring the final pyrene concentration is very low (e.g., ~10⁻⁶ M). The organic solvent should be evaporated, leaving the pyrene dispersed in the surfactant solutions.
- Equilibration: Allow the samples to equilibrate, typically overnight in the dark, to ensure pyrene partitioning between the aqueous and micellar phases reaches equilibrium.
- Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength of around 334 nm. Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic emission peaks.
- Data Analysis: Plot the ratio of the emission intensities (I1/I3) against the logarithm of the Solutol HS-15 concentration. The plot will show a sigmoidal curve, and the CMC is determined from the inflection point where a sharp decrease in the I1/I3 ratio occurs, indicating the transfer of pyrene from a polar (aqueous) to a non-polar (micellar core) environment.[7]

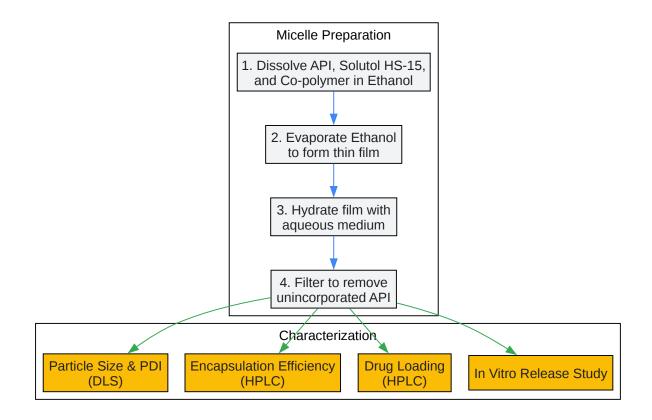
Visualizing Workflows and Mechanisms

Graphviz diagrams are used to illustrate key processes and relationships involving **Solutol HS-15**.

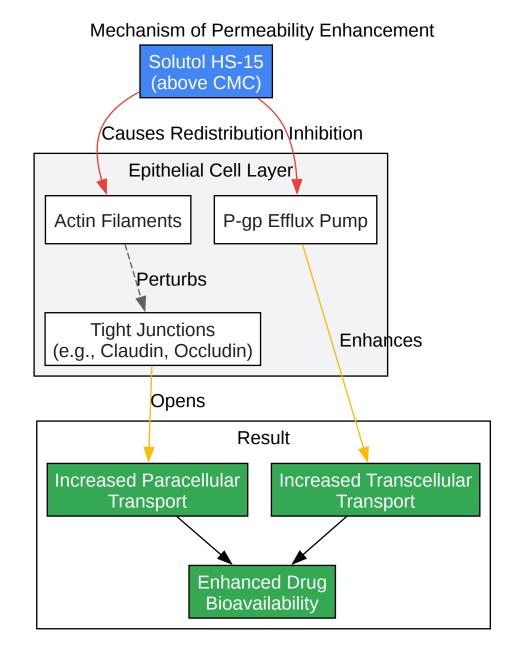












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. dovepress.com [dovepress.com]
- 5. Page loading... [guidechem.com]
- 6. Solutol HS 15: Significance and symbolism [wisdomlib.org]
- 7. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. glpbio.cn [glpbio.cn]
- 13. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solutol HS-15 in Modern Pharmaceutics: A Technical Guide to Its Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799355#literature-review-on-solutol-hs-15-applications-in-pharmaceutics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com